

# Synthesis and purification of 2-Sulfobenzoic anhydride

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## Compound of Interest

Compound Name: 2-Sulfobenzoic anhydride

Cat. No.: B147474

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An In-depth Technical Guide to the Synthesis and Purification of **2-Sulfobenzoic Anhydride**

## Introduction

**2-Sulfobenzoic anhydride** (CAS No. 81-08-3), also known as o-sulfobenzoic acid anhydride, is a versatile organic compound widely utilized in chemical synthesis.[1][2] Structurally, it is a cyclic anhydride derived from 2-sulfobenzoic acid.[3] It typically appears as a white to off-white or beige crystalline powder.[2][4][5] This compound serves as a crucial intermediate in the manufacturing of various organic molecules, including dyes, polymers, surfactants, and agrochemicals.[4] In the pharmaceutical sector, it is employed in the preparation of sulfonamide-based drugs due to its ability to introduce sulfonic acid functionalities.[4] The reactivity of its cyclic anhydride structure makes it an effective acylating agent, facilitating the introduction of acyl groups into other molecules.[3] The compound is sensitive to moisture and will hydrolyze back to 2-sulfobenzoic acid upon contact with water.[4][6]

## Physicochemical Properties

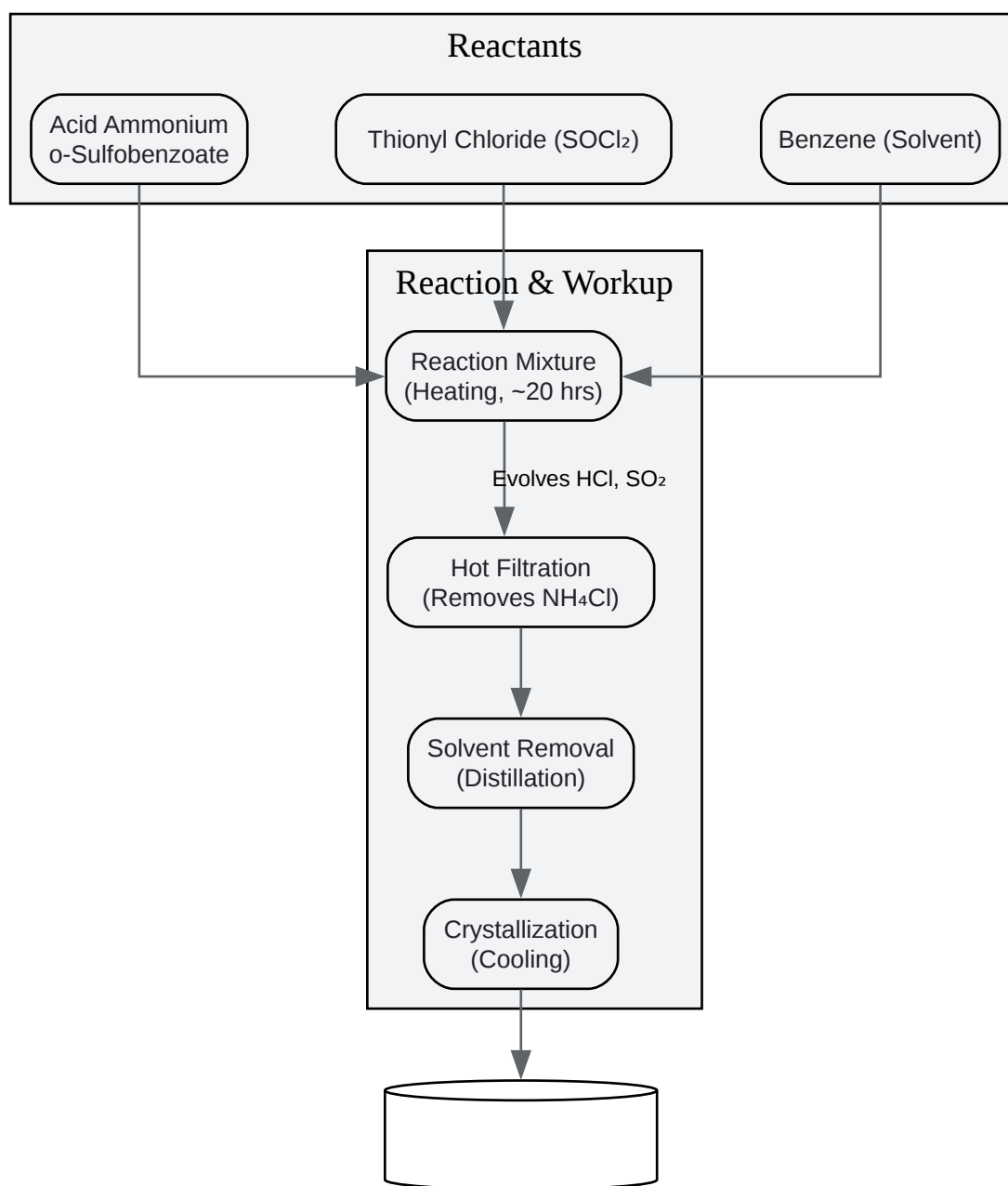
A summary of the key physical and chemical properties of **2-Sulfobenzoic anhydride** is presented below. The melting point can vary significantly depending on the purity of the compound.

Property	Value	Source(s)
CAS Number	81-08-3	[1][7]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> O <sub>4</sub> S	[1][7]
Molecular Weight	184.17 g/mol	[7]
Appearance	White to beige crystals or crystalline powder	[2][5]
Melting Point	116-123 °C (Crude/Technical Grade)	[6][8]
126–127 °C (Recrystallized)	[6]	
Boiling Point	184-186 °C at 18 mmHg	[5][6][8]
Solubility	Sparingly soluble in water; Soluble in acetone, ethanol, methanol (50 mg/mL)	[4][8]

## Synthesis of 2-Sulfobenzoic Anhydride

The most common method for preparing **2-Sulfobenzoic anhydride** is the cyclodehydration of 2-sulfobenzoic acid or its salts.[4] This is typically achieved using a dehydrating agent. While various reagents like phosphorus pentoxide and acetyl chloride can be used, a well-documented and effective method involves the reaction of acid ammonium o-sulfobenzoate with thionyl chloride.[4][6]

## Synthesis Pathway



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Caption: Synthesis workflow for **2-Sulfobenzoic anhydride**.

## Experimental Protocol: Thionyl Chloride Method

The following procedure is adapted from Organic Syntheses, a reliable source for chemical preparations.[6] This method yields a product of sufficient purity for many applications, such as the synthesis of sulfonephthaleins.[6]

#### Materials & Equipment:

- 2-liter flask with a mechanical stirrer, separatory funnel, and reflux condenser
- Heating mantle or steam bath
- Ice bath
- Filtration apparatus (suction)
- Distillation apparatus
- Acid ammonium o-sulfobenzoate, finely powdered (219 g, 1 mole)
- Thionyl chloride (145 g, 1.22 moles)
- Dry benzene (200 cc + 400 cc + 100 cc for washing)

#### Procedure:

- To the 2-liter flask, add 219 g of finely powdered acid ammonium o-sulfobenzoate and 200 cc of dry benzene.[\[6\]](#)
- While stirring, add 145 g of thionyl chloride to the mixture.[\[6\]](#)
- Gently warm the mixture on a steam bath. The reaction can become vigorous, so be prepared to remove the heat source temporarily. Continuous stirring is essential.[\[6\]](#)
- Heat the mixture for approximately 15 hours, at which point the evolution of gases (HCl and SO<sub>2</sub>) will slow.[\[6\]](#)
- Add an additional 400 cc of dry benzene and continue heating for about 5 more hours, or until gas evolution ceases.[\[6\]](#)
- Filter the hot mixture with suction to remove the solid ammonium chloride byproduct. Wash the solid with 100 cc of hot benzene.[\[6\]](#)
- Combine the filtrate and washings. Distill off approximately 300 cc of benzene.[\[6\]](#)

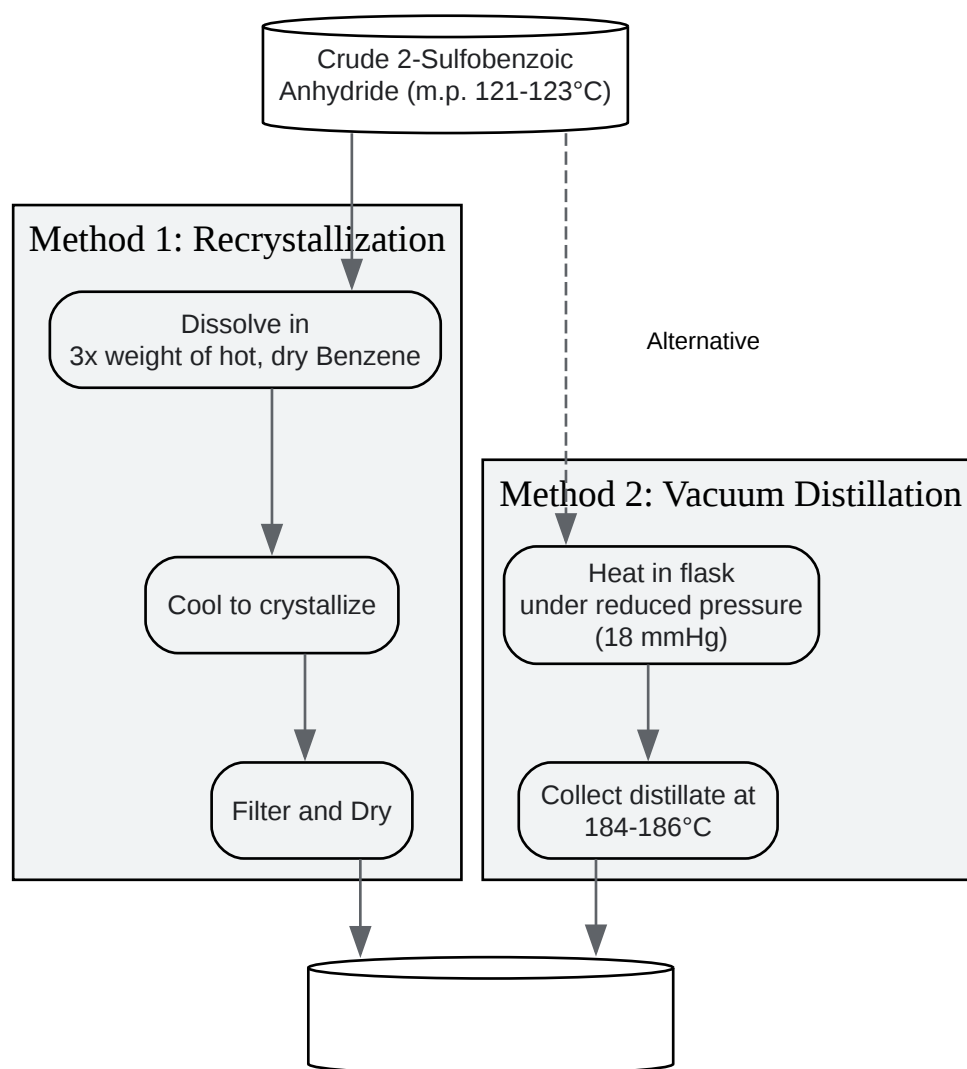
- Cool the concentrated solution in an ice bath to crystallize the **2-Sulfobenzoic anhydride**.[\[6\]](#)
- Decant the mother liquor. The resulting crystals are the crude product, typically melting at 121–123 °C.[\[6\]](#)
- A second crop of crystals can be obtained by distilling the solvent from the mother liquor and then distilling the residue under reduced pressure.[\[6\]](#)

Reactant/ Product	Molar Mass ( g/mol )	Amount (g)	Moles	Solvent/R eagent	Volume/A mount	Yield
Acid Ammonium o- Sulfobenzo ate	219.20	219	1.0	Thionyl Chloride	145 g (1.22 mol)	
2- Sulfobenzo ic Anhydride	184.17	118-121	0.64-0.66	Dry Benzene	~700 cc	64-66%

## Purification of 2-Sulfobenzoic Anhydride

The crude product obtained from the synthesis can be purified to a higher grade by recrystallization or vacuum distillation.[\[5\]](#)[\[6\]](#) The choice of method depends on the desired purity and the nature of the impurities.

## Purification Workflow



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Caption: Purification workflows for **2-Sulfobenzoic anhydride**.

## Experimental Protocol: Recrystallization

This method is effective for removing impurities and achieving a product with a sharp melting point.

Materials & Equipment:

- Crude **2-Sulfobenzoic anhydride**
- Dry benzene

- Erlenmeyer flask
- Heating source
- Ice bath
- Filtration apparatus

Procedure:

- Dissolve the crude **2-Sulfolbenzoic anhydride** (m.p. 121–123 °C) in three times its weight of dry benzene in a flask.[\[6\]](#)
- Heat the mixture gently to ensure complete dissolution.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by suction filtration.
- Dry the crystals thoroughly. The resulting product should have a melting point of 126–127 °C.  
[\[6\]](#)

## Experimental Protocol: Vacuum Distillation

Distillation under reduced pressure is particularly useful for purifying darker, discolored batches of the crude product.[\[6\]](#)

Materials & Equipment:

- Distillation apparatus suitable for vacuum
- Vacuum source
- Heating bath (e.g., metal bath)
- Crude **2-Sulfolbenzoic anhydride**

Procedure:

- Place the crude anhydride into a distillation flask.
- Assemble the vacuum distillation apparatus.
- Heat the flask using a metal bath while reducing the pressure.
- Collect the fraction that distills at 184–186 °C under a pressure of 18 mmHg.[5][6]
- The distillate will solidify upon cooling to a pure crystalline mass.[5]

## Safety and Handling

**2-Sulfobenzoic anhydride** is classified as a moderately hazardous chemical.[4] It is an irritant, causing skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[9] All procedures should be carried out in a well-ventilated fume hood.[6] The compound is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container.[4][5] The synthesis involves thionyl chloride, which is corrosive and reacts with water to release toxic gases, and benzene, which is a known carcinogen; extreme caution must be exercised when handling these reagents.

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